(E)-N'-(4-(diethylamino)benzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Description
This hydrazide derivative features a pyrazole core substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 5 with a carbohydrazide moiety. The hydrazide forms an (E)-configured Schiff base with 4-diethylaminobenzaldehyde. The compound is synthesized via condensation of 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide with 4-diethylaminobenzaldehyde under reflux in ethanol, a method consistent with analogous syntheses .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-4-27(5-2)19-12-8-17(9-13-19)15-23-26-22(28)21-14-20(24-25-21)18-10-6-16(3)7-11-18/h6-15H,4-5H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLKYRLPASAFP-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Group
Electron-Donating vs. Electron-Withdrawing Groups
- Dimethylamino analog: (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (MW: 298.3) exhibits reduced lipophilicity compared to the diethylamino derivative. DFT studies show its dimethylamino group stabilizes the molecular conformation via resonance, but biological assays indicate lower antimicrobial activity than bulkier analogs due to reduced membrane penetration .
- Dichloro analog : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (MW: 374.2) demonstrates strong antifungal activity, attributed to chlorine’s electron-withdrawing effects enhancing electrophilic interactions with target proteins .
- Methoxy analog : (E)-N’-4-Methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (MW: 286.3) shows improved π-π stacking in docking studies due to methoxy’s planar electron-donating nature, correlating with antioxidant activity .
- Dihydroxy analog : (E)-N'-(2,4-Dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (MW: 365.3) exhibits high aqueous solubility from hydroxyl groups but reduced bioavailability due to polar interactions .
Steric and Electronic Impacts
In contrast, the dimethylamino analog (MW: 298.3) has lower steric hindrance but reduced hydrophobic interactions, while dichloro derivatives prioritize electrophilic reactivity over solubility .
Pyrazole Core Modifications
- 5-Methyl vs. 3-(p-Tolyl): The 5-methyl substitution in analogs (e.g., ) simplifies synthesis but limits aromatic interactions.
- Phenyl vs. p-Tolyl : The phenyl-substituted dichloro analog () lacks the methyl group’s inductive effects, reducing electron density on the pyrazole ring compared to the p-tolyl variant .
Spectroscopic and Computational Insights
- NMR Shifts: The diethylamino group’s protons resonate downfield (δ ~3.3–3.5 ppm for N-CH2) compared to dimethylamino (δ ~2.9 ppm), while p-tolyl’s aromatic protons appear as distinct singlets (δ ~7.1–7.3 ppm) .
- DFT Studies : The target compound’s HOMO-LUMO gap (calculated via B3LYP/6-311G**) is narrower than dichloro analogs, suggesting higher reactivity. Solvent models (IEFPCM) predict moderate polarity, aligning with its balanced solubility .
Biological Activity
(E)-N'-(4-(diethylamino)benzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthetic methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole core , which is a five-membered ring containing two nitrogen atoms, along with a diethylamino group and a carbohydrazide moiety . These structural components contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 375.467 g/mol .
Antimicrobial Properties
Research indicates that various pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the diethylamino group may enhance solubility and permeability, potentially increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that certain pyrazole compounds can reduce inflammation in models such as carrageenan-induced edema in rats . The specific anti-inflammatory activity of this compound has yet to be fully characterized but is expected due to its structural similarities with other active derivatives.
Table 2: Summary of Anti-inflammatory Studies
| Study | Compound Tested | Model Used | Result |
|---|---|---|---|
| Study 1 | Compound C | Rat paw edema | 75% inhibition |
| Study 2 | Compound D | Carrageenan model | Comparable to ibuprofen |
Antitumor Activity
Preliminary investigations suggest that pyrazole derivatives may also possess antitumor properties. Some compounds have been reported to inhibit cancer cell lines effectively by targeting specific pathways involved in tumor growth, such as BRAF(V600E) and EGFR . The potential for this compound to exhibit similar effects warrants further exploration.
Case Studies
Several case studies have highlighted the biological activities of related pyrazole compounds:
- Antifungal Activity : A study on synthesized pyrazole carboxamides showed notable antifungal activity against various strains, suggesting that modifications in the pyrazole structure can lead to enhanced bioactivity .
- MAO-B Inhibition : Research indicated that certain pyrazole derivatives act as monoamine oxidase B inhibitors, which could be beneficial in treating neurodegenerative disorders .
- In Vivo Efficacy : In vivo studies using carrageenan-induced models demonstrated significant reductions in inflammation with specific pyrazole derivatives, indicating their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
